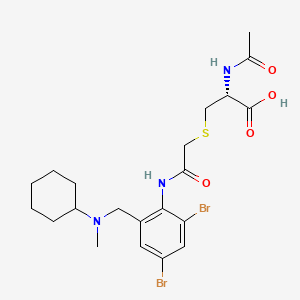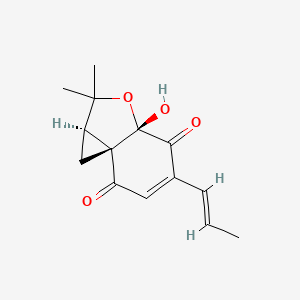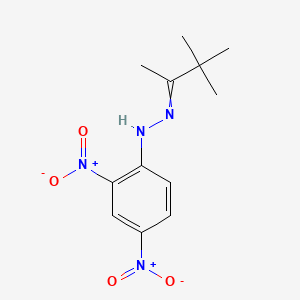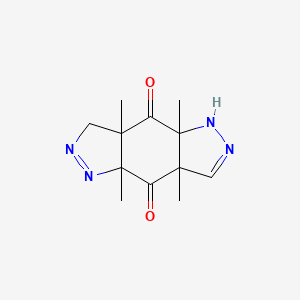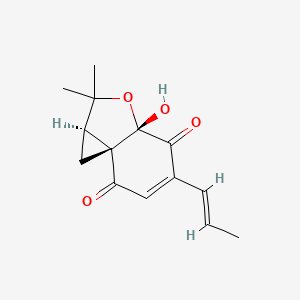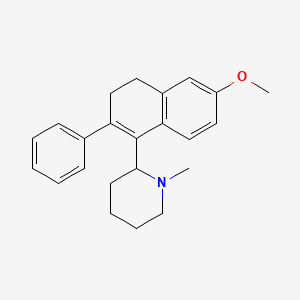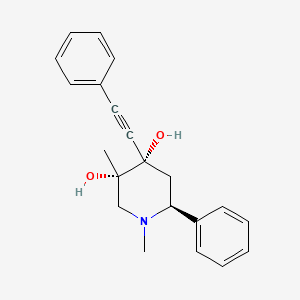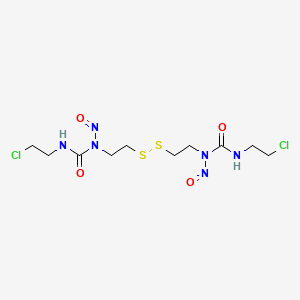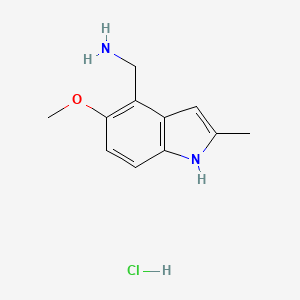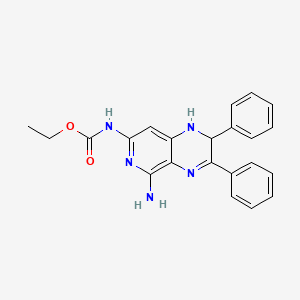
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound known for its significant biological and chemical properties This compound belongs to the class of pyridopyrazines, which are heterocyclic compounds containing a pyridine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid in methanol under reflux conditions can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The amino and carbamate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, metal catalysts (such as palladium or platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridopyrazine derivatives such as:
- Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-ylcarbamate
- Ethyl 5-amino-2,3-diphenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-ylcarbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activity. Its ability to interact with tubulin and other molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87607-25-8 |
|---|---|
Formule moléculaire |
C22H21N5O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
ethyl N-(5-amino-2,3-diphenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C22H21N5O2/c1-2-29-22(28)26-17-13-16-20(21(23)25-17)27-19(15-11-7-4-8-12-15)18(24-16)14-9-5-3-6-10-14/h3-13,18,24H,2H2,1H3,(H3,23,25,26,28) |
Clé InChI |
FIUBYTNZUKCOKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


